Tert-butyl N-[[(3S,4S)-4-hydroxypyrrolidin-3-yl]methyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl N-[[(3S,4S)-4-hydroxypyrrolidin-3-yl]methyl]carbamate is a chemical compound with the molecular formula C₉H₁₈N₂O₃ and a molecular weight of 202.25 g/mol . It is commonly used as a protecting group in organic synthesis, particularly for amines, due to its stability and ease of removal under mild conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[[(3S,4S)-4-hydroxypyrrolidin-3-yl]methyl]carbamate typically involves the reaction of di-tert-butyl dicarbonate with an amine. The reaction proceeds through a nucleophilic addition-elimination mechanism, forming a tetrahedral intermediate that eventually yields the desired carbamate . The reaction conditions usually involve the use of a base such as sodium azide and can be carried out at low temperatures to achieve high yields .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic reaction but may include additional steps for purification and quality control to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[[(3S,4S)-4-hydroxypyrrolidin-3-yl]methyl]carbamate primarily undergoes deprotection reactions, where the tert-butyl group is removed to reveal the free amine. This deprotection can be achieved using strong acids such as trifluoroacetic acid or heat . The compound can also participate in substitution reactions, where the hydroxyl group can be replaced with other functional groups .
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid, heat
Substitution: Various nucleophiles under basic conditions
Major Products Formed
Deprotection: Free amine and tert-butyl trifluoroacetate
Substitution: Substituted pyrrolidine derivatives
Scientific Research Applications
Tert-butyl N-[[(3S,4S)-4-hydroxypyrrolidin-3-yl]methyl]carbamate is widely used in scientific research, particularly in the fields of organic chemistry and medicinal chemistry. It serves as a protecting group for amines in peptide synthesis, allowing for selective reactions on other functional groups without affecting the amine . In medicinal chemistry, it is used to synthesize various bioactive compounds and drug candidates .
Mechanism of Action
The mechanism of action of tert-butyl N-[[(3S,4S)-4-hydroxypyrrolidin-3-yl]methyl]carbamate involves the formation of a stable carbamate linkage that protects the amine group from unwanted reactions. The tert-butyl group can be easily removed under acidic conditions, revealing the free amine for further reactions . This stability and ease of removal make it an ideal protecting group in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
Phenylmethoxycarbonyl (Cbz): Another carbamate protecting group that is stable under acidic and basic conditions but requires catalytic hydrogenation for removal.
Fluorenylmethoxycarbonyl (Fmoc): A protecting group that can be removed with an amine base, offering orthogonal protection strategies.
Uniqueness
Tert-butyl N-[[(3S,4S)-4-hydroxypyrrolidin-3-yl]methyl]carbamate is unique due to its stability and ease of removal under mild acidic conditions. This makes it particularly useful in peptide synthesis and other applications where selective protection and deprotection of amines are required .
Properties
IUPAC Name |
tert-butyl N-[[(3S,4S)-4-hydroxypyrrolidin-3-yl]methyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-5-7-4-11-6-8(7)13/h7-8,11,13H,4-6H2,1-3H3,(H,12,14)/t7-,8+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBQMBATVRQXSMO-JGVFFNPUSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CNCC1O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@@H]1CNC[C@H]1O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.